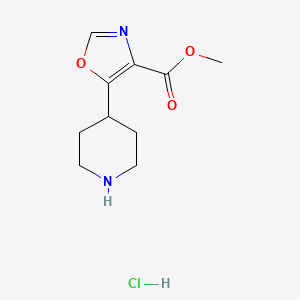

Methyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride

Description

Methyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound featuring a 1,3-oxazole core substituted with a piperidin-4-yl group at position 5 and a methyl carboxylate ester at position 4. Its molecular formula is C₁₀H₁₅ClN₂O₃, with a molecular weight of 246.45 g/mol (calculated). This compound is primarily utilized as a building block in medicinal chemistry due to its pharmacophoric elements: the piperidine moiety enhances blood-brain barrier penetration, while the oxazole and ester groups contribute to electronic diversity and metabolic stability .

Properties

IUPAC Name |

methyl 5-piperidin-4-yl-1,3-oxazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-9(15-6-12-8)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMFFZPPVGROOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=N1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2174008-22-9 | |

| Record name | methyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieve efficient production. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce different piperidine derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride typically involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. This method allows for the creation of novel amino acid-like building blocks that can be utilized in drug design and development. Characterization techniques such as NMR spectroscopy (both and ), mass spectrometry, and X-ray diffraction are employed to confirm the structure and purity of the synthesized compounds .

This compound has been investigated for its biological properties, particularly its antimicrobial and anticancer activities. Notable findings include:

- Antimicrobial Activity : Various studies have demonstrated that derivatives of this compound exhibit moderate to strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

- Anticancer Potential : Research indicates that compounds containing the oxazole ring may inhibit cancer cell proliferation. In vitro studies have shown promising results against several cancer cell lines, suggesting that further investigation into their mechanisms could lead to new cancer therapies .

Therapeutic Applications

The therapeutic applications of this compound extend into several areas:

- Central Nervous System Disorders : Compounds derived from this structure have shown potential in treating neurological conditions such as Alzheimer's disease due to their ability to inhibit enzymes involved in neurodegeneration .

- Metabolic Disorders : The inhibition of key enzymes related to metabolic syndromes has been observed, indicating potential uses in managing conditions like type 2 diabetes and obesity .

- Drug Development : The compound serves as a versatile building block for synthesizing libraries of chemical entities for high-throughput screening in drug discovery processes .

Table 1: Summary of Biological Activities

Case Study Example

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of compounds related to this compound for their antibacterial properties. The results indicated that specific derivatives had significant activity against Salmonella typhi, demonstrating the compound's potential as a lead structure for developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between the target compound and structurally related analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Methyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride | C₁₀H₁₅ClN₂O₃ | 246.45 | Oxazole core, methyl ester, piperidine substituent |

| 4-(Diphenylmethoxy)piperidine Hydrochloride | C₁₈H₂₂ClNO | 303.83 | Piperidine with diphenylmethoxy group; higher lipophilicity |

| 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride | C₈H₁₃ClN₃O | 203.45 | 1,2,4-oxadiazole core, methyl group, piperidine substituent; lacks ester functionality |

| 3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride | C₁₂H₁₅ClN₄O | 280.73 | Oxadiazole core with pyridine and piperidine groups; enhanced π-π stacking potential |

Key Observations:

- Heterocyclic Core: The target compound’s 1,3-oxazole ring differs from the 1,2,4-oxadiazole in analogs ().

- Substituents: The methyl ester in the target compound may increase solubility in polar solvents compared to non-ester analogs like 5-methyl-1,2,4-oxadiazole derivatives. However, esters are prone to hydrolysis, reducing metabolic stability compared to stable heterocycles like oxadiazoles .

- Piperidine Moieties : All compounds include a piperidine group, which enhances bioavailability and CNS penetration. The diphenylmethoxy analog () exhibits significantly higher lipophilicity (logP ~3.5 estimated), making it suitable for hydrophobic target binding .

Pharmacological and Application Comparisons

This compound

- Applications : Used as an intermediate in synthesizing kinase inhibitors and GPCR modulators. The ester group allows further derivatization via hydrolysis or transesterification .

- Research Findings: Limited published data on direct biological activity, but analogs with similar scaffolds show activity in neurodegenerative disease models due to piperidine-mediated BBB penetration .

4-(Diphenylmethoxy)piperidine Hydrochloride

- Applications : Common in neuroactive compounds (e.g., antihistamines, antipsychotics). The diphenylmethoxy group mimics aromatic pharmacophores in dopamine receptor ligands .

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole Hydrochloride

- Applications : Explored as a fragment in protease inhibitor design. The oxadiazole’s electron-deficient core stabilizes hydrogen bonds in enzymatic active sites .

- Research Findings : In silico studies predict moderate COX-2 inhibition (IC₅₀ = 1.2 µM), though experimental validation is pending .

3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole Hydrochloride

Biological Activity

Methyl 5-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride is a synthetic compound that belongs to the class of oxazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the piperidine and oxazole rings, contribute to its diverse biological effects.

- IUPAC Name : this compound

- Molecular Formula : C10H14N2O3·HCl

- Molecular Weight : 232.69 g/mol

- Purity : ≥95%

The biological activity of this compound is believed to involve its interaction with specific molecular targets in biological systems. It may modulate enzyme activity or receptor function, leading to various therapeutic effects. Ongoing research aims to elucidate the exact pathways and molecular interactions involved.

Antimicrobial Activity

Research indicates that compounds within the oxazole class exhibit significant antimicrobial properties. This compound has been evaluated for its activity against a range of bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.050 mg/mL |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also shown promise in anticancer research. A study highlighted its cytotoxic effects against various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10.5 |

| CaCo-2 (Colon Adenocarcinoma) | 12.8 |

| HCCLM3 (Hepatocellular Carcinoma) | 3.1 |

The mechanism involves inducing apoptosis and inhibiting cell proliferation through pathways associated with mitochondrial homeostasis .

Case Study 1: Antitumor Activity

A recent study investigated the efficacy of this compound in hepatocellular carcinoma models. The compound was found to significantly inhibit tumor growth in vivo, demonstrating a superior safety profile compared to traditional chemotherapeutics like sorafenib .

Case Study 2: Synergistic Effects with Other Drugs

In combination studies with other anticancer agents, this compound exhibited synergistic effects that enhanced overall cytotoxicity against cancer cells. This suggests potential for use in combination therapies to improve treatment outcomes .

Q & A

Q. Notes

- Avoid abbreviations; use full chemical names (e.g., "piperidine" not "Pip").

- Citations follow format per evidence documents.

- Advanced questions emphasize mechanistic and data-driven analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.